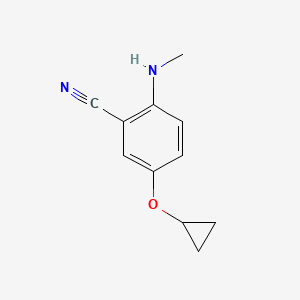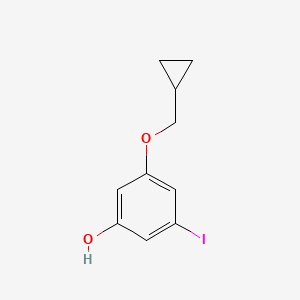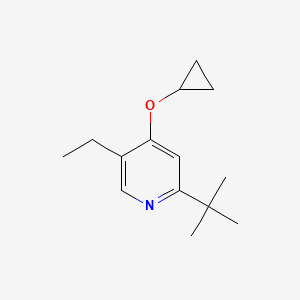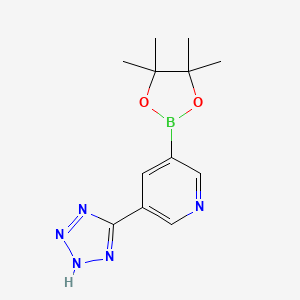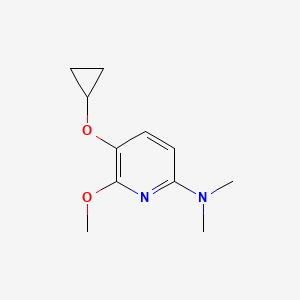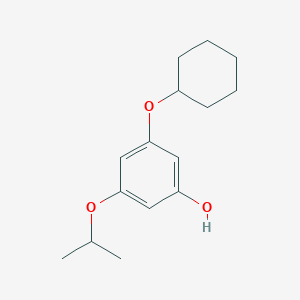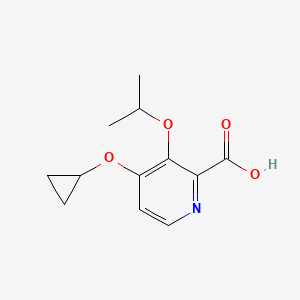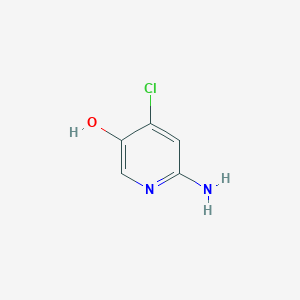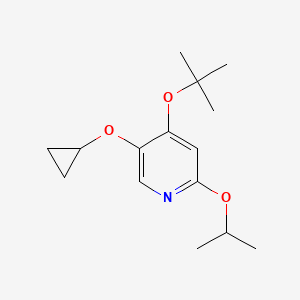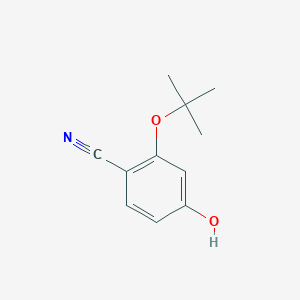
2-(Tert-butoxy)-4-hydroxybenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Tert-butoxy)-4-hydroxybenzonitrile: is an organic compound that features a nitrile group (-CN) attached to a benzene ring, which is further substituted with a tert-butoxy group (-OC(CH₃)₃) and a hydroxyl group (-OH)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tert-butoxy)-4-hydroxybenzonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 4-hydroxybenzonitrile.
Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyl groups to form tert-butyl ethers. This can be achieved using tert-butyl chloride in the presence of a base like sodium hydride.
Substitution Reaction: The protected intermediate undergoes a substitution reaction where the tert-butyl group is introduced at the desired position on the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems allows for better control over reaction conditions, leading to more consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form corresponding quinones.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Various nucleophiles in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 2-(Tert-butoxy)-4-hydroxybenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development and medicinal chemistry research.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials that require specific structural properties.
Mecanismo De Acción
The mechanism of action of 2-(Tert-butoxy)-4-hydroxybenzonitrile involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the nitrile group can act as a nucleophile in chemical reactions. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
4-Hydroxybenzonitrile: Lacks the tert-butoxy group, making it less sterically hindered.
2-(Tert-butoxy)benzonitrile: Lacks the hydroxyl group, affecting its hydrogen bonding capability.
2-Hydroxybenzonitrile: Lacks the tert-butoxy group, making it more reactive in certain conditions.
Uniqueness: 2-(Tert-butoxy)-4-hydroxybenzonitrile is unique due to the presence of both the tert-butoxy and hydroxyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in synthesis and industry.
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
4-hydroxy-2-[(2-methylpropan-2-yl)oxy]benzonitrile |
InChI |
InChI=1S/C11H13NO2/c1-11(2,3)14-10-6-9(13)5-4-8(10)7-12/h4-6,13H,1-3H3 |
Clave InChI |
OZZPACVJSNZFFI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=C(C=CC(=C1)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


